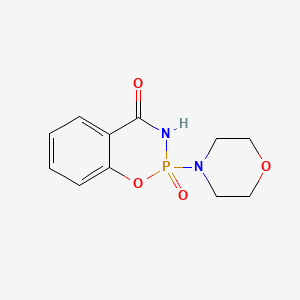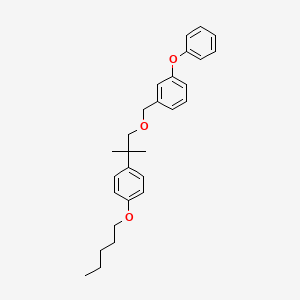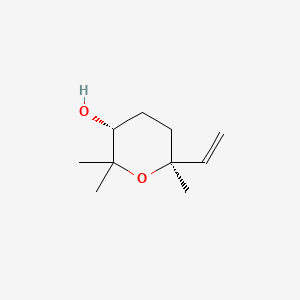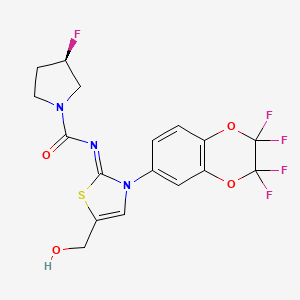
1-Pyrrolidinecarboxamide, 3-fluoro-N-(5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolylidene)-, (N(Z),3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-988056 involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. The key steps include:
Formation of the Thiazole Ring: This is typically achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorine Atoms: The tetrafluorodioxin moiety is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.
Final Coupling: The pyrrolidine-1-carboxamide moiety is coupled to the thiazole ring through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of A-988056 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
A-988056 can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine-1-carboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluorodioxin moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of A-988056 involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
A-123456: Another fluorinated thiazole derivative with similar structural features.
B-654321: A compound with a similar pyrrolidine-1-carboxamide moiety but different substituents on the thiazole ring.
Uniqueness
A-988056 is unique due to its specific combination of fluorine atoms and the tetrafluorodioxin moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
1000859-51-7 |
|---|---|
Molecular Formula |
C17H14F5N3O4S |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(NZ,3R)-3-fluoro-N-[5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylidene]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H14F5N3O4S/c18-9-3-4-24(6-9)14(27)23-15-25(7-11(8-26)30-15)10-1-2-12-13(5-10)29-17(21,22)16(19,20)28-12/h1-2,5,7,9,26H,3-4,6,8H2/b23-15-/t9-/m1/s1 |
InChI Key |
PSGWDGFLBBLION-BSCMDXFCSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)C(=O)/N=C\2/N(C=C(S2)CO)C3=CC4=C(C=C3)OC(C(O4)(F)F)(F)F |
Canonical SMILES |
C1CN(CC1F)C(=O)N=C2N(C=C(S2)CO)C3=CC4=C(C=C3)OC(C(O4)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


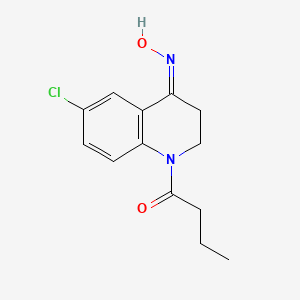
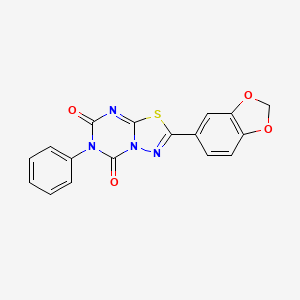
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
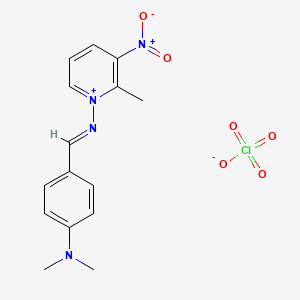

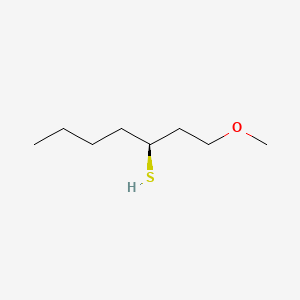
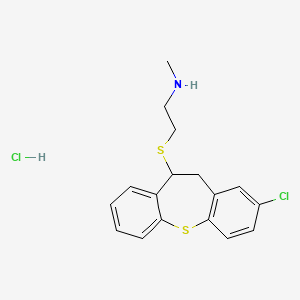
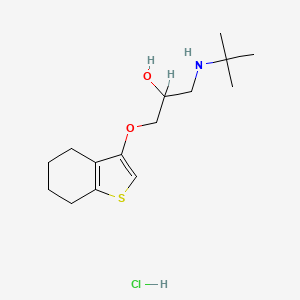
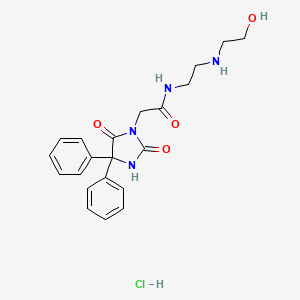
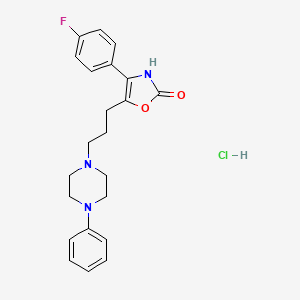
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
